2-(dipropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC14976194
Molecular Formula: C19H22N4O2S2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O2S2 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | (5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H22N4O2S2/c1-4-9-22(10-5-2)16-13(12-14-18(25)21(3)19(26)27-14)17(24)23-11-7-6-8-15(23)20-16/h6-8,11-12H,4-5,9-10H2,1-3H3/b14-12- |
| Standard InChI Key | MXRSZRYPNIKAES-OWBHPGMISA-N |
| Isomeric SMILES | CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C |
| Canonical SMILES | CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C |
Introduction
2-(dipropylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its intricate structure, which includes a pyrido-pyrimidinone core and a thiazolidinone moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to its functional groups, particularly the thiazolidinone and pyrimidine moieties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A potential synthetic pathway could include:
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Formation of the Thiazolidinone Ring: This step involves the condensation of appropriate starting materials to form the thiazolidinone moiety.
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Introduction of the Pyrido-Pyrimidinone Moiety: This involves coupling the thiazolidinone derivative with a pyrido-pyrimidinone precursor.
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Purification: Techniques such as chromatography are used to purify the final product.
Biological Activities
Compounds with similar structural features have shown significant biological activities, including potential anticancer and antimicrobial effects. The presence of a dipropylamino group can enhance solubility and biological activity, making this compound a valuable candidate for drug development.
Research Findings
| Compound Feature | Description |
|---|---|
| Chemical Structure | Pyrido-pyrimidinone core with a thiazolidinone moiety |
| Potential Applications | Medicinal chemistry, particularly drug development |
| Synthetic Pathway | Multi-step organic synthesis involving thiazolidinone and pyrido-pyrimidinone formation |
| Biological Activities | Potential anticancer and antimicrobial effects |
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